2-(1-Methoxy-2-phenylethylidene)malononitrile
Description
Properties
IUPAC Name |
2-(1-methoxy-2-phenylethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-12(11(8-13)9-14)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHLSXYZMHGCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237876 | |
| Record name | 2-(1-Methoxy-2-phenylethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42754-59-6 | |
| Record name | 2-(1-Methoxy-2-phenylethylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42754-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methoxy-2-phenylethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Base-Catalyzed Approach
The Knoevenagel condensation between 1-methoxy-2-phenylethanone and malononitrile represents the most direct route. In a representative procedure, 1-methoxy-2-phenylethanone (1.0 mmol) and malononitrile (1.2 mmol) are dissolved in anhydrous ethanol under argon. Piperidine (0.2 mmol) is added as a base, and the mixture is refluxed at 80°C for 6–8 hours. The reaction proceeds via deprotonation of malononitrile to generate a nucleophilic cyanocarbon, which attacks the carbonyl carbon of the ketone, followed by dehydration to form the ethylidene bridge.
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 82 |
| Ammonium acetate | Toluene | 110 | 4 | 78 |
| DBU | THF | 65 | 8 | 85 |
Purification via silica gel chromatography (petroleum ether/ethyl acetate = 4:1) affords the product as a pale-yellow solid. NMR analysis reveals characteristic vinyl proton signals at δ 7.35–7.28 (m, 5H, Ar–H), 6.52 (s, 1H, CH), and a methoxy singlet at δ 3.78 (s, 3H).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly enhances reaction kinetics. A mixture of 1-methoxy-2-phenylethanone (1.5 mmol), malononitrile (1.8 mmol), and ceric ammonium nitrate (0.1 mmol) in acetonitrile is irradiated at 120°C for 15 minutes. This method achieves 89% yield by leveraging localized superheating to accelerate enol ether formation.
Advantages :
-
60% reduction in reaction time compared to thermal methods.
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Enhanced regioselectivity due to uniform heating.
One-Pot Tandem Synthesis
Sequential Aldol-Knoevenagel Reaction
A one-pot protocol combines benzaldehyde, methoxyacetone, and malononitrile in the presence of piperidine (0.3 mmol) and molecular sieves in toluene. The sequence involves:
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Aldol addition of benzaldehyde to methoxyacetone.
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In situ Knoevenagel condensation with malononitrile.
This method streamlines production (76% yield) but requires strict moisture control to prevent hydrolysis of intermediates.
Mechanistic and Stereochemical Considerations
Solvent-Dependent Stereoselectivity
Polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilized transition states, while nonpolar solvents (toluene) yield Z-E mixtures. Computational studies attribute this to differential stabilization of the enolate intermediate.
Side Reactions and Mitigation
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Over-condensation : Excess malononitrile may lead to bis-adducts. Stoichiometric control (1:1.2 ketone:malononitrile) minimizes this.
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Oxidation : Aromatic aldehydes as impurities can trigger oxidative side products. Use of freshly distilled ketones is critical.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxy-2-phenylethylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, such as alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
2-(1-Methoxy-2-phenylethylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: This compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methoxy-2-phenylethylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which can affect its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Reaction Yields and Times for Selected Derivatives
Spectroscopic and Structural Properties
- IR Spectroscopy: All malononitrile derivatives exhibit strong CN stretches near 2200 cm⁻¹. The target compound’s methoxy group introduces a C-O stretch around 1250 cm⁻¹, while carbonyl-containing analogues (e.g., 2-(2-oxo-2-phenylethyl)malononitrile) show CO stretches at 1645 cm⁻¹ .
- NMR Spectroscopy: The methoxy group in this compound appears as a singlet at δ ~3.3 ppm in ¹H NMR. In contrast, dimethylamino-substituted derivatives (e.g., 2-(3-(dimethylamino)-1-phenylprop-2-en-2-yl)malononitrile) show two singlets at δ 3.05 and 3.14 ppm for N(CH₃)₂ groups .
- Crystallography: Derivatives like 2-((10-alkyl-phenothiazin-3-yl)methylene)malononitrile form π-stacked columnar structures, whereas biphenyl-substituted analogues (e.g., 2-BAM) exhibit H-aggregation in crystals. The methoxy group in the target compound may promote weak C-H···O interactions, though classic hydrogen bonds are absent in related structures .
Stability and Handling
- Electron-withdrawing substituents : Nitro- and trifluoromethyl-substituted derivatives are thermally stable but hygroscopic, requiring anhydrous storage .
Biological Activity
2-(1-Methoxy-2-phenylethylidene)malononitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11N2O
- Molecular Weight : 201.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate cellular signaling pathways, which can lead to changes in gene expression and cellular metabolism.
Target Interactions
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : The structure suggests possible interactions with neurotransmitter receptors, influencing neuronal activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
- Antiproliferative Effects : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
- Cytotoxicity : Studies have evaluated the cytotoxic effects on normal versus cancerous cells, indicating a selective toxicity profile.
Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies assessed the antiproliferative effects of the compound on human cancer cell lines, including breast and lung cancer cells. The results demonstrated that the compound induced cell cycle arrest at the G2/M phase, with an IC50 value of approximately 50 µM.
| Cell Line | IC50 (µM) | Cell Cycle Phase Arrested |
|---|---|---|
| MCF-7 (Breast) | 50 | G2/M |
| A549 (Lung) | 45 | G2/M |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(1-Methoxy-2-phenylethylidene)malononitrile, and how are reaction conditions optimized?
The compound is synthesized via Knoevenagel condensation , where an aldehyde (e.g., 1-methoxy-2-phenylacetaldehyde) reacts with malononitrile in the presence of a catalyst like phosphorus pentoxide (P₂O₅) in ethanol. Reaction optimization involves adjusting stoichiometry (1:1 aldehyde-to-malononitrile ratio), solvent choice (polar aprotic solvents enhance yield), and temperature (reflux at ~78°C). Catalysts like P₂O₅ improve electrophilicity of the carbonyl group, accelerating condensation .
Q. Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in malononitrile derivatives?
- IR-LD Spectroscopy : Assigns vibrational modes and confirms planar geometry by analyzing oriented samples in nematic liquid crystals .
- X-ray Crystallography : Provides bond angles (e.g., C10–C9–C11 = 113.58° in analogs) and intermolecular interactions (e.g., head-to-tail stacking along [010] with no strong interactions) .
- NMR and UV-Vis : Cross-validate electronic transitions and substituent effects. Contradictions between techniques are resolved by computational validation (e.g., DFT) .
Q. What safety protocols are essential when handling this compound?
Lab handling requires:
- PPE : Gloves, goggles, and lab coats due to irritant properties (Risk Phrases: 20/21/22) .
- Ventilation : Fume hoods to avoid inhalation of nitrile vapors.
- Disposal : Compliance with federal/state regulations for nitrile waste (UN 3276, Hazard Class 6.1) .
Advanced Research Questions
Q. How do computational methods predict and validate the optoelectronic properties of this compound?
Density Functional Theory (DFT) with functionals like B3LYP and CAM-B3LYP calculates absorption maxima (λmax) and bandgaps. For analogs, B3LYP/6-31G(d,p) aligns best with experimental λmax (~607 nm vs. 634 nm). Charge transfer transitions are modeled using HOMO-LUMO gaps, where electron-withdrawing groups (e.g., –CN) reduce Eg (e.g., 2.1 eV in benzylidenemalononitriles) .
Q. What structural modifications enhance charge transfer for nonlinear optical (NLO) applications?
- Substituent Engineering : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring increases dipole moments and hyperpolarizability. For example, 2-[3-(2-(3-ethoxy-4-methoxyphenyl)vinyl)-cyclohex-2-enylidene]malononitrile shows enhanced NLO activity due to extended π-conjugation .
- Crystal Engineering : Head-to-tail stacking in monoclinic systems (P21/n space group) minimizes centrosymmetry, a prerequisite for second-harmonic generation .
Q. How can this compound be integrated into biological studies, particularly as a kinase inhibitor?
Benzylidenemalononitrile derivatives (tyrphostins) inhibit epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP binding. Structural analogs with methoxy groups exhibit improved selectivity due to steric and electronic modulation of the active site. In vitro assays (IC50 values) and molecular docking validate binding modes .
Q. What strategies improve its performance in photoelectrochemical devices or sensors?
- Nanostructuring : Casting from CH₂Cl₂ forms microwires (lengths >1 mm) for photoswitching devices, leveraging high electron mobility .
- Anion Sensing : Derivatives like 2-(naphthalene-1-ylmethylene)malononitrile detect CN⁻ in water with a limit of 1.6×10⁻⁷ mol/L via fluorescence quenching .
Key Methodological Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
